molecular formula C15H8ClF2NS B6311902 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole CAS No. 1357625-39-8

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole

Cat. No. B6311902
CAS RN: 1357625-39-8
M. Wt: 307.7 g/mol
InChI Key: GDHSURYRVPJGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole (DFCT) is a heterocyclic organic compound that has become increasingly popular due to its diverse range of applications. It is a versatile molecule that can be used for a variety of purposes, ranging from pharmaceuticals to materials science. DFCT has been extensively studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological properties. In

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has been studied for its potential use in a variety of scientific applications. It has been used as a building block for the synthesis of biologically active compounds, such as drugs and pesticides. It has also been used as a catalyst for organic reactions, such as the synthesis of polymers and the oxidation of alcohols. Additionally, 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has been studied for its potential use in the development of materials with improved electrical and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole is not yet fully understood. It is believed that the compound has the potential to interact with various biological systems, such as proteins and enzymes, in order to modify their activity. Additionally, it is thought that 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole may act as an inhibitor of certain enzymes, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to have the potential to modulate the activity of certain receptors, such as the serotonin receptor, which could be beneficial in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a variety of compounds. Additionally, it has been shown to be relatively stable in a variety of conditions. However, 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole also has some limitations. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole are vast and diverse. One possible future direction is to explore its potential use in the development of novel drugs and therapies. Additionally, further research could be conducted to explore its potential use in materials science, such as the development of polymers and other materials with improved electrical and optical properties. Additionally, further research could be conducted to explore its potential use as a catalyst for organic reactions. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tools and treatments for various diseases.

Synthesis Methods

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole can be synthesized through a variety of methods. The most common method is the reaction of 2,6-difluorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a high yield. Other methods of synthesis include the reaction of 4-chlorobenzyl chloride with 2,6-difluorobenzaldehyde in the presence of a strong acid, such as hydrochloric acid, or the reaction of 4-chlorobenzyl bromide with 2,6-difluorobenzaldehyde in the presence of a base, such as potassium carbonate.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,6-difluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NS/c16-10-6-4-9(5-7-10)13-8-20-15(19-13)14-11(17)2-1-3-12(14)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHSURYRVPJGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-4-(4-chlorophenyl)thiazole

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